molecular formula C7H11FO B1337948 2-Fluorocycloheptanone CAS No. 1755-11-9

2-Fluorocycloheptanone

Cat. No. B1337948
CAS RN: 1755-11-9
M. Wt: 130.16 g/mol
InChI Key: NRNLUXWVGFXALA-UHFFFAOYSA-N
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Description

2-Fluorocycloheptanone is a fluorinated cyclic ketone, a class of compounds that are of significant interest due to their physical, chemical, and biological properties. These compounds serve as building blocks in the synthesis of materials and bioactive compounds, where the presence of fluorine is often critical for the design of high-performance organic molecules .

Synthesis Analysis

The synthesis of fluorinated cyclohexanones, which are structurally similar to 2-fluorocycloheptanone, has been described using stereospecific methods. For instance, cis and trans 2,6-difluorocyclohexanones have been synthesized from cyclohexanone, with fluorine atoms introduced successively by hydrofluoric acid and boron trifluoride . Another related compound, 1-fluoro-dibenzo[a,d]cycloheptanone, was synthesized from phthalic anhydride and orthofluorophenyl acetic acid through condensation, reduction, and cyclization processes .

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexanones is characterized by the presence of fluorine atoms that can occupy axial or equatorial positions, influencing the molecule's conformational stability. For example, in cis-2,6-difluorocyclohexanone, the fluorine atoms are equatorial . The conformational preferences of these molecules are influenced by various intramolecular interactions such as hydrogen bonding, hyperconjugation, electrostatic, and steric effects .

Chemical Reactions Analysis

Fluorinated cyclohexanones undergo various chemical reactions, including elimination reactions. For instance, the dehydrohalogenation of chlorofluorocyclohexanes with aqueous alkali involves simultaneous anti- and syn-elimination processes . Photolysis of 2-fluorocyclohexanone at 313 nm leads to the formation of vibrationally excited fluorocyclopentane, which can decompose to give cyclopentene and hydrogen fluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorocyclohexanone derivatives are closely related to their conformational equilibria. In the case of 2-fluorocyclohexanone, the equatorial conformer is highly preferred in solution, with percentages as high as 87% in chloroform and 93% in methylene chloride . The conformational equilibria of 2-halocyclohexanones, including the fluorinated variant, have been determined using NMR spectroscopy and theoretical calculations, revealing that the axial conformation is most stable in the vapor phase, while the equatorial conformer predominates in solvents .

The introduction of endocyclic oxygen in 2-fluorocyclohexanone to give 3-fluorodihydro-2H-pyran-4(3H)-one was expected to create a gauche effect, but only small changes in conformational populations were observed due to the carbonyl group's role in hyperconjugation . The conformational impact of structural modifications in 2-fluorocyclohexanone has been theoretically studied, with spectroscopic parameters calculated to determine stereochemistry and interactions .

Scientific Research Applications

Conformational Preferences and Physical Properties

  • Endocyclic Oxygen and Conformational Analysis :
    • Research has shown that 2-Fluorocyclohexanone, similar to 2-Fluorocycloheptanone, undergoes conformational changes leading to axial and equatorial forms, with a preference for the equatorial form in solution. The introduction of endocyclic oxygen in 2-Fluorocyclohexanone to create 3-fluorodihydro-2H-pyran-4(3H)-one leads to a slight modification in conformational populations both in gas phase and solution. This finding is crucial as conformational preferences can significantly influence the physical and chemical properties of fluorine-containing compounds (Silva et al., 2014).
  • Conformational Impact of Structural Modifications :
    • Structural modifications in 2-Fluorocyclohexanone, which can be extrapolated to 2-Fluorocycloheptanone, affect its conformational stability. These modifications can alter the molecule's physicochemical and biological properties. The study emphasizes the role of hydrogen bonding, hyperconjugation, electrostatic, and steric effects in determining conformational equilibrium, which is vital for understanding the behavior of such compounds (Martins et al., 2017).

Photolysis and Chemical Reactions

  • Photolysis of 2-Fluorocyclohexanone :
    • The study of the gas-phase photolysis of 2-Fluorocyclohexanone at 313 nm reveals insights into the primary dissociative steps and the formation of certain fluorocyclopentane and cyclopentene compounds. Understanding these reaction mechanisms is important for applications involving photolytic processes in similar fluorinated compounds (Pritchard & Gute, 1978).

Bioactive Compounds Synthesis

  • Synthesis of Fluorinated Ketamine Derivatives :
    • The synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone, a fluorinated derivative of ketamine, showcases the potential of using 2-Fluorocycloheptanone as a precursor in the synthesis of bioactive compounds. This research area is significant for developing new pharmaceuticals and exploring the properties of fluorinated organic molecules (Moghimi et al., 2014).

Environmental Studies

  • Biotransformation in Soil and by Soil Bacteria :
    • A study on the microbial transformation of fluorotelomer alcohols in soil, relevant to the broader family of fluorinated compounds like 2-Fluorocycloheptanone, provides insights into environmental degradation pathways and the role of soil bacteria in these processes. This research is critical for understanding the environmental impact and fate of such compounds (Liu et al., 2007).

Safety And Hazards

The safety information for 2-Fluorocycloheptanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 2-Fluorocycloheptanone were not found in the search results, fluorinated compounds in general are of interest in various fields including medicinal chemistry . The unique properties of fluorine can influence the physical, chemical, and biological properties of organic compounds, making them valuable in the design of new drugs and materials .

properties

IUPAC Name

2-fluorocycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLUXWVGFXALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506205
Record name 2-Fluorocycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorocycloheptan-1-one

CAS RN

1755-11-9
Record name 2-Fluorocycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KK Brawley, TA Davis - Tetrahedron Letters, 2016 - Elsevier
An efficient method for the Lewis base-catalyzed addition of trialkylorganosilanes (TMSCN & TBSCN) to cyclic 2-fluoroketones has been developed producing the TMS- or TBS-…
TC Rozada, GF Gauze, DC Favaro, R Rittner… - … Acta Part A: Molecular …, 2012 - Elsevier
2-Halocycloheptanones (Halo=F, Cl, Br and I) were synthesized and their conformational analysis was performed through infrared spectroscopy data. The corresponding conformers …
D Enders, S Faure, M Potthoff, J Runsink - Synthesis, 2001 - thieme-connect.com
α-Fluoroketones 6 are synthesized in good yields and high enantiomeric excesses (ee= 87-≥ 96%) from the corresponding simple cyclic and acyclic ketone precursors. The procedure …
EC Burger - 2007 - search.proquest.com
The generation, and subsequent allylation, of ketone enolates from β-keto allylic esters via the transition metal-catalyzed decarboxylative allylation reaction has been thoroughly …
DA Thaisrivongs - 2012 - search.proquest.com
The research described in this dissertation defines two endeavors into the field of palladium-catalyzed allylic alkylation chemistry: the employment of unstabilized nitrogen-containing …
L Blanco, A Mansour - Tetrahedron letters, 1988 - Elsevier
The regioselectivity of the FeCl 3 -promoted cleavage of the title compounds was studied : 2-(1,1-dichloroalkyl)cyclohexanones were obtained which were converted to 2-(l-…
EC Burger, BR Barron, JA Tunge - Synlett, 2006 - thieme-connect.com
… 2-Allyl-2-fluorocycloheptanone (3a) …

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